![molecular formula C8H11Cl2N3O B1424586 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride CAS No. 1219977-38-4](/img/structure/B1424586.png)
2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride
Overview
Description
2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride (2C6P) is an organic compound with a molecular formula of C7H11Cl2N3O2. It is a white powder with a melting point of 140-141°C. 2C6P is a member of the pyrazine family, which is composed of nitrogen-containing organic compounds. It is a versatile compound with a variety of applications in research and industry.
Scientific Research Applications
2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride has a wide range of applications in scientific research. It can be used as an inhibitor of the enzyme cholinesterase, which is involved in the degradation of acetylcholine and plays an important role in the regulation of neurotransmission. In addition, 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride has been used as a model compound for studying the structure and function of enzymes, as well as for the development of novel enzyme inhibitors.
Mechanism of Action
2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride acts as an inhibitor of cholinesterase by binding to the enzyme’s active site and preventing the degradation of acetylcholine. This inhibition of cholinesterase leads to an increase in the concentration of acetylcholine, which in turn leads to an increase in the activity of the neurotransmitter.
Biochemical and Physiological Effects
The inhibition of cholinesterase by 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride has a variety of biochemical and physiological effects. It has been shown to improve cognitive function and memory, as well as reduce anxiety and depression. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride in lab experiments is that it is relatively inexpensive and easy to synthesize. Additionally, it has a relatively low toxicity, making it safe to use in experiments. One of the limitations of using 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride is that it is not as potent as some other cholinesterase inhibitors, so it may not be as effective in some experiments.
Future Directions
There are a number of potential future directions for research involving 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride. These include further investigations into the biochemical and physiological effects of the compound, development of new synthesis methods, and exploration of the potential applications of 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride in drug development. Additionally, further research into the mechanism of action of 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride could lead to the development of more effective cholinesterase inhibitors.
properties
IUPAC Name |
2-chloro-6-pyrrolidin-3-yloxypyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-7-4-11-5-8(12-7)13-6-1-2-10-3-6;/h4-6,10H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRHSCGFSXIWHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CN=CC(=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride | |
CAS RN |
1219977-38-4 | |
Record name | Pyrazine, 2-chloro-6-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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